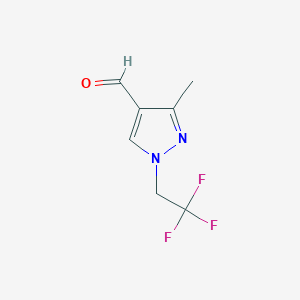
3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde” is a type of organic compound known as a pyrazole. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms would be substituted with a methyl group (CH3), and another carbon would be substituted with a trifluoroethyl group (C2H2F3). The remaining carbon would be part of a carbaldehyde group (CHO) .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrazoles are known to undergo a variety of chemical reactions. For example, they can react with electrophiles at the 3-position, and they can undergo N-alkylation .Aplicaciones Científicas De Investigación
Herbicidal Applications
3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde and its derivatives have been found to exhibit excellent herbicidal activities . For instance, the compound 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine showed bleaching activity to green weeds . This compound also demonstrated a post-emergence herbicidal effect against Digitaria sanguinalis L. at the dosage of 750 g a. i. ha −1 .
Medicinal Chemistry
Pyrazole derivatives, including those with a 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde structure, occupy an important position in medicinal chemistry due to their wide range of bioactivities . These include anticancer, analgesic, anti-convulsant, anti-depressant, anti-inflammatory, antibacterial, antimalarial, and antituberculosis activities .
Agrochemicals
Apart from their medicinal applications, pyrazole derivatives have also drawn great attention in agrochemicals because of their excellent bioactivity . Examples of commercialized herbicides that are pyrazole derivatives include pyrazolate, pyrazoxyfen, benzofenap, pyraflufen-ethyl, fluazolate, and pyrazosulfuron-ethyl .
Synthesis of Other Compounds
3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde can be used as a starting material or intermediate in the synthesis of other complex compounds . For example, it was used in the synthesis of (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium .
Development of FDA-Approved Drugs
The trifluoromethyl group, which is present in 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde, is a common feature in many FDA-approved drugs . This group contributes to the pharmacological activities of these drugs .
Electronics
Organo-fluorine compounds, including those with a 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde structure, have applications in the field of electronics . The unique properties of fluorine make these compounds useful in this industry .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-5-6(3-13)2-12(11-5)4-7(8,9)10/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNKZBNXUKQTEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

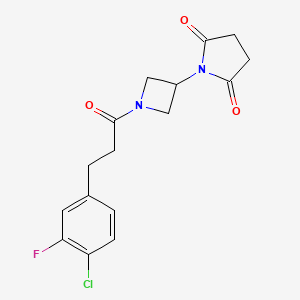
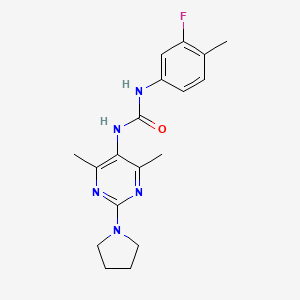
![8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2767761.png)
![5-phenyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2767762.png)
![N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2767763.png)
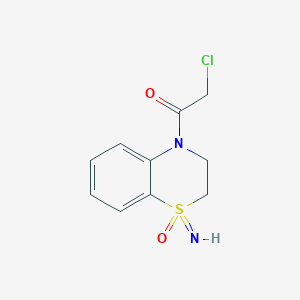

![N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2767770.png)
![6-(5-Benzyl-4,6-dioxo-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2767771.png)

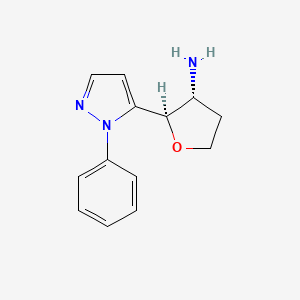
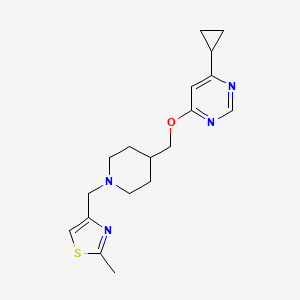
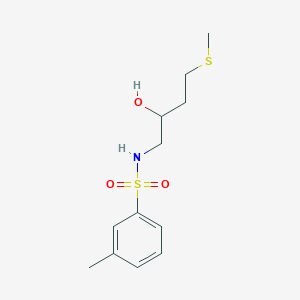
![1-(3-chloro-4-fluorobenzoyl)-1',6'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2767780.png)